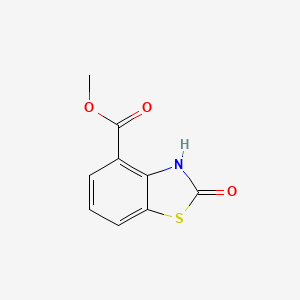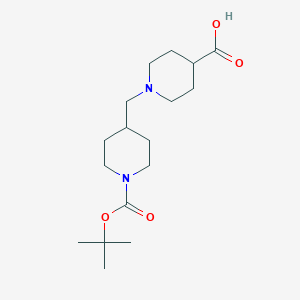
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in synthetic and medicinal chemistry This compound features a thiazole ring fused with a benzene ring, making it a benzo[d]thiazole derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxybenzo[D]thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl 2-bromo-3-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzo[D]thiazole-4-carboxylic acid.
Reduction: Formation of 2-hydroxybenzo[D]thiazole-4-methanol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学研究应用
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of fluorescent probes and as a component in various industrial processes.
作用机制
The mechanism of action of methyl 2-hydroxybenzo[D]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-based compounds, which exhibit a range of biological activities through their interactions with various enzymes and receptors .
相似化合物的比较
Similar Compounds
- 2-Methylthiazole-4-carboxylic acid
- 2-Aminothiazole-4-carboxylate derivatives
- Thiazole-based Schiff base compounds
Uniqueness
4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C9H7NO3S |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
methyl 2-oxo-3H-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12) |
InChI 键 |
PHZOUQBWNIIGFC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C(=CC=C1)SC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Methoxy-2-methylbenzo[D]thiazol-4-amine](/img/structure/B1500287.png)
![6-chloro-N-ethylbenzo[d]thiazol-2-amine](/img/structure/B1500288.png)
![Methyl 1-amino-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1500289.png)
![2-(Ethylthio)benzo[d]thiazol-5-ol](/img/structure/B1500291.png)
![4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1500292.png)

![2-Chloro-N-(2-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]acetamide](/img/structure/B1500295.png)


